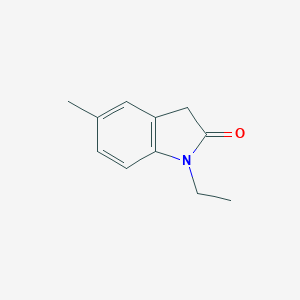![molecular formula C17H14F3NO3 B257031 Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate, commonly referred to as ethyl 4-TFMABA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzoate ester family and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of ethyl 4-TFMABA is not yet fully understood. However, it is believed that this compound may exert its effects through the inhibition of certain enzymes or the modulation of specific signaling pathways in the body.
Biochemical and Physiological Effects:
Ethyl 4-TFMABA has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been found to inhibit the growth of cancer cells and to have neuroprotective effects in models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain enzymes involved in lipid metabolism and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-TFMABA in laboratory experiments is its high purity and stability, which makes it a reliable reagent for organic synthesis. However, this compound may have limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 4-TFMABA. For example, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could focus on developing new synthetic methods for producing ethyl 4-TFMABA and on optimizing its properties for specific applications. Finally, studies could explore the potential of this compound as a tool for studying the function of specific enzymes and signaling pathways in the body.
Métodos De Síntesis
Ethyl 4-TFMABA can be synthesized through a multi-step process involving the reaction of 2-trifluoromethylbenzoic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then purified through recrystallization to yield ethyl 4-TFMABA in high purity.
Aplicaciones Científicas De Investigación
Ethyl 4-TFMABA has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis due to its ability to act as a nucleophile in reactions with electrophilic compounds. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate |
|---|---|
Fórmula molecular |
C17H14F3NO3 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
ethyl 4-[[2-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H14F3NO3/c1-2-24-16(23)11-7-9-12(10-8-11)21-15(22)13-5-3-4-6-14(13)17(18,19)20/h3-10H,2H2,1H3,(H,21,22) |
Clave InChI |
RLTCWLVVKXXRSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)



